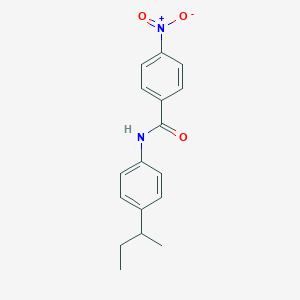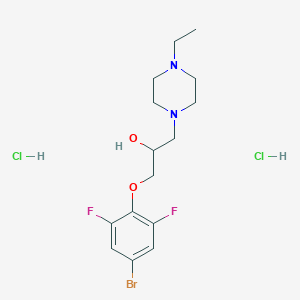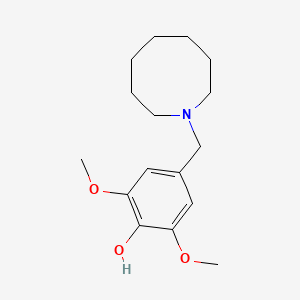![molecular formula C17H19F3N4O B5154282 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TCA and is a member of the azepane family.
Wirkmechanismus
The mechanism of action of TFB-TCA is not well understood. However, studies have shown that this compound can interact with biological molecules such as enzymes and proteins. The triazole ring in TFB-TCA is thought to play a crucial role in its interactions with these molecules.
Biochemical and Physiological Effects:
TFB-TCA has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. In addition, TFB-TCA has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TFB-TCA in lab experiments is its simplicity of synthesis. This compound can be easily synthesized using standard laboratory techniques. In addition, TFB-TCA has shown promising results in various applications, making it a potential candidate for further research.
However, one of the limitations of using TFB-TCA in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of TFB-TCA is not well understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on TFB-TCA. One potential area of research is the development of TFB-TCA as a potential drug candidate for the treatment of cancer and other diseases. In addition, further research is needed to understand the mechanism of action of TFB-TCA and its interactions with biological molecules.
Another potential area of research is the development of new fluorescent probes based on TFB-TCA. This compound has shown promising results as a fluorescent probe for the detection of biological molecules, and further research in this area could lead to the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, TFB-TCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In addition, TFB-TCA has also shown potential as a fluorescent probe for the detection of biological molecules. Further research is needed to fully understand the mechanism of action of TFB-TCA and its potential applications in various fields.
Synthesemethoden
The synthesis method of TFB-TCA involves the use of a copper-catalyzed click reaction. This reaction involves the coupling of an alkyne and an azide to form a triazole ring. The resulting compound is then reacted with an acid chloride to produce TFB-TCA. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
TFB-TCA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, TFB-TCA has shown promising results as a potential drug candidate for the treatment of various diseases. Studies have shown that TFB-TCA can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
In addition, TFB-TCA has also shown potential as a fluorescent probe for the detection of biological molecules. This compound has been used to detect the presence of enzymes, proteins, and other biomolecules in biological samples.
Eigenschaften
IUPAC Name |
azepan-1-yl-[1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)14-8-4-3-7-13(14)11-24-12-15(21-22-24)16(25)23-9-5-1-2-6-10-23/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUKVLPRGYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0114847.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5154201.png)


![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)

![3-{[(2-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5154257.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5154269.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)